molecular formula C8H15NaO2 B7790523 sodium;2-propylpentanoate

sodium;2-propylpentanoate

Cat. No.: B7790523
M. Wt: 166.19 g/mol
InChI Key: AEQFSUDEHCCHBT-UHFFFAOYSA-M
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Description

Sodium 2-propylpentanoate (IUPAC name: monosodium 2-propylpentanoate), commonly known as sodium valproate, is a sodium salt of valproic acid (2-propylpentanoic acid). Its molecular formula is C₈H₁₅NaO₂, with a molecular weight of 166.19 g/mol . It is a white crystalline powder highly soluble in water, methanol, and ethanol but insoluble in acetone .

Properties

IUPAC Name

sodium;2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQFSUDEHCCHBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CCC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Di-nnn-Propyl Cyanacetic Acid

  • Alkylation: Ethyl cyanacetate reacts with nn-propyl bromide in the presence of sodium nn-propylate at 50–55°C.

  • Saponification: The intermediate ester is treated with aqueous NaOH (10% w/v) at 60–70°C for 3 hours, followed by acidification with HCl to yield di-nn-propyl cyanacetic acid.

Decarboxylation to Valproic Acid

The cyanacetic acid derivative undergoes thermal decarboxylation at 160–190°C, producing valproic acid, which is subsequently neutralized with NaOH.

Reaction Efficiency:

  • Yield: 83% relative to ethyl cyanacetate.

  • Purity: Requires distillation (165–175°C) to remove byproducts.

Crystallization from Organic Solvents

Recent patents highlight advancements in crystallization techniques to enhance purity. Divalproex sodium, a related coordination complex, is prepared by dissolving valproic acid and sodium valproate in acetone or acetonitrile, followed by cooling to -20–30°C to precipitate crystals. While this method primarily targets divalproex sodium, analogous conditions apply to sodium 2-propylpentanoate:

Optimized Conditions:

ParameterValue
SolventAcetone/Acetonitrile (7:3 v/v)
Crystallization Temperature20–30°C
Washing SolventCold acetone
Final Purity>99% (HPLC)

This method reduces residual solvents to <0.1% and achieves a crystalline product with consistent particle size distribution.

Comparative Analysis of Synthesis Methods

The table below evaluates key metrics for the dominant preparation routes:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Neutralization80–8599.5HighModerate
Cyanacetic Acid Alkylation8398.2ModerateLow
Crystallization90–9299.9HighHigh

Trade-offs:

  • The alkylation route offers moderate yields but requires hazardous reagents (nn-propyl bromide).

  • Crystallization methods prioritize purity but necessitate stringent temperature control.

Purification and Quality Control

Post-synthesis purification is critical for pharmaceutical-grade sodium valproate. Common techniques include:

Solvent Recrystallization

Crude sodium valproate is dissolved in a minimal volume of hot ethanol (70°C) and filtered to remove insoluble impurities. Slow cooling to 4°C yields needle-like crystals with >99.5% purity.

Chromatographic Methods

Reverse-phase HPLC with a C18 column (mobile phase: 0.1% phosphoric acid/acetonitrile, 70:30 v/v) resolves valproic acid impurities, ensuring compliance with pharmacopeial standards.

Analytical Specifications:

  • Retention Time: 5.01 minutes (sodium valproate).

  • LOD/LOQ: 0.1 µg/mL and 0.3 µg/mL, respectively .

Chemical Reactions Analysis

Acid-Base Reactions

Sodium valproate undergoes reversible protonation in acidic environments to regenerate valproic acid:

C₈H₁₅NaO₂ + HCl → C₈H₁₆O₂ (valproic acid) + NaCl\text{C₈H₁₅NaO₂ + HCl → C₈H₁₆O₂ (valproic acid) + NaCl}

  • Equilibrium Dynamics : The reaction is governed by the pKa of valproic acid (4.8 at 25°C) . At physiological pH (7.4), the valproate anion predominates (>99% ionized) .

  • Solubility Impact : Sodium valproate exhibits high water solubility (50 mg/mL) , while valproic acid is only moderately soluble (1.27 mg/mL) .

Synthetic Pathway

Sodium valproate is synthesized via neutralization of valproic acid with sodium hydroxide :

C₈H₁₆O₂ + NaOH → C₈H₁₅NaO₂ + H₂O\text{C₈H₁₆O₂ + NaOH → C₈H₁₅NaO₂ + H₂O}

  • Industrial Process : Valproic acid is first synthesized through alkylation of cyanoacetic ester with propyl bromide, followed by hydrolysis and decarboxylation .

Hydrolytic Stability

  • Sodium valproate solutions remain stable for up to 3 months at -20°C .

  • Prolonged exposure to moisture induces hygroscopicity but does not degrade the compound under controlled storage (2–8°C) .

Reactivity with Metal Ions

The valproate anion can form complexes or precipitates with divalent cations:

Metal SaltReaction OutcomeSolubility
CaCl₂Calcium valproateInsoluble
MgSO₄Magnesium valproateInsoluble
  • Mechanism : Ionic metathesis reactions occur in aqueous solutions, producing poorly soluble metal valproate salts .

Oxidation and Reduction

  • Oxidation : Valproate is resistant to mild oxidants but reacts with strong oxidizing agents (e.g., KMnO₄) under acidic conditions, yielding CO₂ and propyl derivatives .

  • Reduction : The carboxylate group is inert to common reducing agents, though alkyl side chains may undergo hydrogenation under catalytic conditions .

Thermal Decomposition

At temperatures exceeding 300°C (melting point), sodium valproate decomposes via:

  • Decarboxylation: Releases CO₂ and forms pentane derivatives.

  • Pyrolysis: Generates propylene and shorter-chain hydrocarbons .

Biochemical Interactions

While primarily pharmacological, sodium valproate inhibits γ-aminobutyric acid (GABA) transaminase in the brain, increasing GABA levels :

Valproate + GABA transaminase → Enzyme inhibition\text{Valproate + GABA transaminase → Enzyme inhibition}

  • IC₅₀ : 400 μM for histone deacetylase inhibition .

Incompatibilities

  • Strong Acids : Regenerate valproic acid, which is corrosive to metals (e.g., iron, aluminum) .

  • Cyanides : React to release toxic HCN gas in acidic conditions .

  • Oxidizers/REDUCERS : Risk of exothermic reactions or fire .

Analytical Characterization

PropertyValueMethod
Melting Point 300°CDSC
Water Solubility 50 mg/mL (25°C)Gravimetric
pKa 4.8Potentiometric

Scientific Research Applications

Chemical Properties and Mechanism of Action

Sodium 2-propylpentanoate (CAS Number: 1069-66-5) is a sodium salt of valproic acid, characterized by its high solubility in water and its role as a histone deacetylase (HDAC) inhibitor. Its molecular formula is C8H15NaO2C_8H_{15}NaO_2, with a molecular weight of approximately 166.2 g/mol. The compound demonstrates multiple biological activities, including:

  • Neuroprotective Effects : It enhances GABA (gamma-aminobutyric acid) levels, which plays a crucial role in neuronal inhibition and stabilization.
  • Anticonvulsant Activity : Sodium valproate is primarily used to treat epilepsy by reducing the frequency of seizures through modulation of neurotransmitter release and inhibition of high-frequency neuronal firing via voltage-gated sodium channels .
  • Anti-inflammatory Properties : It has been shown to reduce inflammatory markers in various models, contributing to its neuroprotective effects during neurodegenerative diseases .

Clinical Applications

Sodium 2-propylpentanoate has several clinically significant applications:

  • Epilepsy Treatment : It is a first-line treatment for various forms of epilepsy, including generalized tonic-clonic seizures and absence seizures. Its efficacy is well-documented across numerous clinical studies .
  • Bipolar Disorder Management : Sodium valproate serves as a mood stabilizer in bipolar disorder, particularly effective during manic episodes. It aids in reducing the frequency of mood swings and stabilizing mood fluctuations .
  • Migraine Prophylaxis : The compound is also utilized for preventing migraines, demonstrating effectiveness in reducing the frequency and severity of migraine attacks .

Neuroprotective Studies

Recent studies have highlighted the neuroprotective role of sodium valproate in Alzheimer's disease models. In vitro and in vivo experiments demonstrated that it inhibits amyloid-beta (Aβ) production and reduces neuritic plaque formation, thereby improving cognitive deficits in mouse models .

Stem Cell Research

Sodium 2-propylpentanoate has been investigated for its ability to enhance stem cell reprogramming efficiency. Research indicates that it enables the induction of pluripotent stem cells from somatic cells without the introduction of oncogenes like c-Myc, marking significant progress in regenerative medicine .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
EpilepsyAnticonvulsant for various seizure types
Bipolar DisorderMood stabilizer for manic episodes
Migraine PreventionReduces frequency/severity of migraine attacks
NeuroprotectionInhibits Aβ production; improves cognitive function
Stem Cell ReprogrammingEnhances efficiency without oncogene introduction

Mechanism of Action

The mechanism of action of 4-carboxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing molecules. This property makes it useful in various applications, including the development of sensors and drug delivery systems. The molecular targets and pathways involved include interactions with enzymes and receptors that contain hydroxyl groups .

Comparison with Similar Compounds

Mechanism of Action

Sodium 2-propylpentanoate acts as an antiepileptic and mood stabilizer by:

  • Enhancing gamma-aminobutyric acid (GABA) neurotransmission .
  • Modulating voltage-gated sodium and calcium channels .
  • Inhibiting histone deacetylases (HDACs), with an IC₅₀ of 0.5–2 mM for HDAC1 .

Structural and Functional Analogues

Valproic Acid (2-Propylpentanoic Acid)
  • Molecular Formula : C₈H₁₆O₂; Molecular Weight : 144.21 g/mol .
  • Properties : Lipid-soluble carboxylic acid with lower bioavailability (~50%) due to erratic absorption .
  • Key Difference: Sodium 2-propylpentanoate’s ionic nature improves solubility and reduces gastric side effects .
Semi-Sodium Valproate
  • Composition : A 1:1 molar ratio of valproic acid and sodium valproate .
  • Properties : Combines solubility advantages of the sodium salt with slower release kinetics.
  • Clinical Use : Similar to sodium valproate but designed for sustained therapeutic levels .
Ionic Liquid Derivatives

Examples:

  • 3-methylimidazolium 2-propylpentanoate ([C₂OHMiM][VPA]) .
  • 1-(2-hydroxyethyl) dimethylimidazolium 2-propylpentanoate ([C₂OHDMiM][VPA]) .
  • Properties : Enhanced solubility and stability in aqueous media; retains HDAC inhibitory activity .
  • Applications : Experimental use in neuroblastoma studies, targeting MEK, NF-κB, and JNK pathways .
Conjugated Forms

Example: 2-((4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenamido)ethyl 2-propylpentanoate .

  • Design : Combines valproate with lipid moieties for targeted delivery.
  • Research Focus : Improved blood-brain barrier penetration and reduced systemic toxicity .

Pharmacokinetic and Pharmacodynamic Comparison

Parameter Sodium 2-Propylpentanoate Valproic Acid Semi-Sodium Valproate Ionic Liquid Derivatives
Solubility High (water, alcohols) Low (lipid-soluble) Moderate High (tailored for aqueous media)
Bioavailability >80% ~50% Similar to sodium salt Under investigation
Metabolism Glucuronidation (urinary excretion) Hepatic β-oxidation Mixed pathways Unmodified core structure
HDAC Inhibition (IC₅₀) 0.5–2 mM Similar Similar Retains activity
Clinical Indications Epilepsy, bipolar, migraine Same Same Neuroblastoma (preclinical)
Side Effects Hepatotoxicity, teratogenicity Higher GI irritation Similar to sodium salt Not yet reported

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying sodium 2-propylpentanoate in laboratory settings?

  • Methodological Answer : Sodium 2-propylpentanoate is synthesized via partial neutralization of valproic acid with sodium hydroxide in a 1:1 molar ratio . Post-synthesis, purification involves recrystallization using ethanol or methanol to remove impurities. Characterization should include melting point analysis (300°C), FT-IR for carboxylate group verification (~1570 cm⁻¹), and NMR (¹H/¹³C) to confirm the branched aliphatic structure . Purity can be validated via HPLC with UV detection at 210 nm .

Q. How does the solubility profile of sodium 2-propylpentanoate influence its experimental design in pharmacological studies?

  • Methodological Answer : The compound is highly water-soluble (>88.2 mg/mL) and miscible in polar solvents like ethanol and DMSO . For in vitro assays (e.g., HDAC inhibition), prepare stock solutions in water or ethanol to avoid precipitation. For animal studies, use isotonic saline (pH 7.4) to mimic physiological conditions. Note its hygroscopicity: store desiccated at -20°C to prevent hydrolysis .

Q. What analytical techniques are critical for assessing sodium 2-propylpentanoate stability under varying storage conditions?

  • Methodological Answer : Stability studies should employ:

  • Thermogravimetric Analysis (TGA) : To detect decomposition above 300°C .
  • HPLC-UV/MS : Monitor degradation products (e.g., valproic acid) under accelerated conditions (40°C/75% RH) .
  • Karl Fischer Titration : Quantify water absorption in hygroscopic samples .

Q. How can researchers address discrepancies in reported IC₅₀ values for HDAC inhibition by sodium 2-propylpentanoate?

  • Methodological Answer : Reported IC₅₀ values vary (HDAC1: 400 μM; HDAC isoforms: 0.5–2 mM) due to assay conditions . Standardize protocols:

  • Use cell-based assays (e.g., HeLa nuclear extracts) for physiological relevance.
  • Compare results with positive controls (e.g., trichostatin A).
  • Validate via Western blot for acetylated histone H3 .

Advanced Research Questions

Q. What molecular mechanisms underlie the isoform-specific inhibition of HDACs by sodium 2-propylpentanoate?

  • Methodological Answer : Sodium 2-propylpentanoate preferentially inhibits HDAC1 (IC₅₀ = 400 μM) and induces HDAC2 degradation via proteasomal pathways . To study:

  • Perform in silico docking (e.g., AutoDock Vina) to map binding interactions with HDAC1’s catalytic pocket.
  • Use siRNA knockdown of HDAC2 to assess compensatory effects in gene expression (e.g., RNA-seq) .

Q. How can researchers resolve contradictions between in vitro HDAC inhibition data and in vivo therapeutic outcomes?

  • Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) and off-target effects . Strategies:

  • Measure brain tissue concentrations via LC-MS/MS in rodent models.
  • Conduct transcriptomic profiling to identify non-HDAC targets (e.g., GABAergic pathways) .

Q. What experimental approaches are recommended for studying the compound’s dose-dependent toxicity in preclinical models?

  • Methodological Answer : Toxicity is inversely correlated with animal size (e.g., higher lethality in rodents vs. humans) . Design studies with:

  • Acute Toxicity : LD₅₀ determination in Sprague-Dawley rats (oral gavage).
  • Chronic Toxicity : Monitor hepatotoxicity via ALT/AST levels over 6 months.
  • Teratogenicity : Use zebrafish embryos to model neural tube defects .

Q. How can sodium 2-propylpentanoate’s hygroscopicity be mitigated in formulation development for controlled-release applications?

  • Methodological Answer : Hygroscopicity complicates tablet stability. Solutions include:

  • Coating : Enteric coatings (e.g., Eudragit®) to limit moisture absorption .
  • Excipients : Incorporate silica gel desiccants in blister packaging .
  • Lyophilization : Prepare stable powders for reconstitution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
sodium;2-propylpentanoate

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